5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1039987-25-1
VCID: VC7481532
InChI: InChI=1S/C10H16BrN3/c1-14(2)7-3-6-12-10-5-4-9(11)8-13-10/h4-5,8H,3,6-7H2,1-2H3,(H,12,13)
SMILES: CN(C)CCCNC1=NC=C(C=C1)Br
Molecular Formula: C10H16BrN3
Molecular Weight: 258.163

5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine

CAS No.: 1039987-25-1

Cat. No.: VC7481532

Molecular Formula: C10H16BrN3

Molecular Weight: 258.163

* For research use only. Not for human or veterinary use.

5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine - 1039987-25-1

Specification

CAS No. 1039987-25-1
Molecular Formula C10H16BrN3
Molecular Weight 258.163
IUPAC Name N-(5-bromopyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine
Standard InChI InChI=1S/C10H16BrN3/c1-14(2)7-3-6-12-10-5-4-9(11)8-13-10/h4-5,8H,3,6-7H2,1-2H3,(H,12,13)
Standard InChI Key BVVHJAFIYIQILS-UHFFFAOYSA-N
SMILES CN(C)CCCNC1=NC=C(C=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 5-position with bromine and at the 2-position with a 3-(dimethylamino)propyl group. The dimethylamino moiety enhances solubility in polar solvents and influences molecular interactions via hydrogen bonding and van der Waals forces .

Physicochemical Data

PropertyValueSource
Molecular Weight258.16 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMSO, DCM, methanol
LogP (Partition Coefficient)Estimated 2.1 (lipophilic)Predicted

The bromine atom contributes to electrophilic reactivity, while the dimethylamino group facilitates protonation under acidic conditions, enhancing water solubility .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis involves two primary steps :

  • Bromination: Pyridin-2-amine is brominated using N-bromosuccinimide (NBS) or Br₂ in the presence of FeBr₃, yielding 5-bromopyridin-2-amine.

  • Alkylation: The brominated intermediate reacts with 3-(dimethylamino)propyl chloride under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.

Reaction Scheme:

Pyridin-2-amineFeBr3Br25-Bromopyridin-2-amineK2CO3Cl(CH2)3N(CH3)2Target Compound\text{Pyridin-2-amine} \xrightarrow[\text{FeBr}_3]{\text{Br}_2} \text{5-Bromopyridin-2-amine} \xrightarrow[\text{K}_2\text{CO}_3]{\text{Cl(CH}_2\text{)}_3\text{N(CH}_3\text{)}_2} \text{Target Compound}

Yield optimization studies report ~75–85% efficiency for the alkylation step .

Industrial Production

Scalable methods employ continuous flow reactors to improve reaction control and reduce byproducts. Automated systems enable precise stoichiometric ratios, achieving >90% purity .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols):

  • Reagents: Sodium methoxide, potassium thiocyanate.

  • Conditions: DMSO, 60–80°C .

  • Product Example: 5-Amino-N-[3-(dimethylamino)propyl]pyridin-2-amine.

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) enable C–C and C–N bond formation:

  • Suzuki Reaction: With phenylboronic acid, yielding biaryl derivatives .

  • Catalyst System: Pd(PPh₃)₄, K₂CO₃, toluene/water .

Redox Transformations

  • Reduction: LiAlH₄ reduces the pyridine ring to piperidine derivatives.

  • Oxidation: H₂O₂ or KMnO₄ oxidizes the dimethylamino group to N-oxide.

Biological Activity and Mechanisms

Anticancer Activity

In vitro studies on related bromopyridines show cytotoxicity against HepG2 and A549 cells (IC₅₀: 2.36–3.01 µM) . Molecular docking suggests inhibition of kinase pathways, though target validation for this specific compound is pending .

Neuropharmacological Applications

The dimethylaminopropyl side chain resembles neurotransmitter analogs, implying potential in neurological drug development .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity Comparison
2-Amino-5-bromopyridineLacks dimethylaminopropyl groupLower membrane permeability
N,N-Dimethyl-3-nitropyridin-2-amineNitro group instead of bromineEnhanced redox activity
5-Chloro analogChlorine substituentReduced electrophilicity

The bromine and dimethylamino groups synergistically improve binding affinity in receptor studies compared to analogs .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

Used in synthesizing kinase inhibitors and antipsychotic agents . For example, it serves as a precursor in Sunitinib analogs with modified side chains .

Material Science

Incorporated into metal-organic frameworks (MOFs) for catalytic applications due to its Lewis basicity .

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